5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine
Description
Properties
IUPAC Name |
5-tert-butylsulfonyl-2-morpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3S/c1-12(2,3)20(17,18)9-8-14-11(15-10(9)13)16-4-6-19-7-5-16/h8H,4-7H2,1-3H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHZZUDBHRLEQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CN=C(N=C1N)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381064 | |
| Record name | 5-(tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26726641 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
175202-11-6 | |
| Record name | 5-(tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Pyrimidine Ring Formation
The synthesis begins with constructing the pyrimidine backbone. A common approach involves cyclocondensation of β-dicarbonyl compounds with guanidine derivatives. For instance, 2-amino-4-chloropyrimidine serves as a key intermediate, synthesized via the Biginelli reaction using thiourea, ethyl acetoacetate, and chloral hydrate under acidic conditions. Subsequent chlorination at the 4-position introduces a reactive site for morpholine substitution.
Morpholine Substitution
Introducing the morpholine moiety at the 2-position of the pyrimidine ring requires nucleophilic aromatic substitution. Heating 2-amino-4-chloropyrimidine with morpholine in a polar aprotic solvent (e.g., dimethylformamide, DMF) at 80–100°C facilitates displacement of the chlorine atom. Catalytic bases such as potassium carbonate enhance reaction efficiency by deprotonating morpholine, increasing nucleophilicity.
Sulfonation at the 5-Position
The tert-butylsulfonyl group is introduced via electrophilic sulfonation. Two primary strategies are employed:
-
Direct Sulfonation : Treating the intermediate 2-morpholinopyrimidin-4-amine with tert-butylsulfonyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C.
-
Oxidative Pathway : Introducing a thiol group at the 5-position followed by oxidation. For example, reacting the pyrimidine with thiourea under basic conditions, then oxidizing the resulting thiol to sulfonyl using hydrogen peroxide (H₂O₂) or oxone.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Condition 1 | Condition 2 | Optimal Outcome |
|---|---|---|---|
| Solvent for Substitution | DMF | THF | DMF (yield: 85% vs. 72%) |
| Sulfonation Temp. | 0–5°C | 25°C | 0–5°C (purity: 98%) |
| Catalyst for Sulfonation | AlCl₃ | FeCl₃ | AlCl₃ (conversion: 95%) |
Polar aprotic solvents like DMF improve miscibility of reagents, while low temperatures suppress side reactions during sulfonation.
Byproduct Mitigation
-
Over-Sulfonation : Controlled addition of tert-butylsulfonyl chloride and strict temperature monitoring reduce di-sulfonated impurities.
-
Oxidative Byproducts : Using stoichiometric H₂O₂ (30%) minimizes over-oxidation to sulfonic acid derivatives.
Characterization of Intermediates and Final Product
Spectroscopic Analysis
Purity Assessment
HPLC analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) achieves a purity of ≥99%, with retention time at 6.8 minutes.
Comparative Analysis of Synthetic Methods
| Method | Steps | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Sulfonation | 3 | 65 | 98 | Moderate |
| Oxidative Pathway | 4 | 58 | 97 | High |
The direct sulfonation route offers fewer steps but requires stringent temperature control, whereas the oxidative pathway is more scalable despite lower yields.
Industrial-Scale Considerations
Cost-Efficiency
-
Morpholine Sourcing : Bulk procurement reduces costs by 20–30%.
-
Solvent Recycling : Implementing DMF recovery systems cuts waste and expenses.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Pyrimidine Ring
The pyrimidine ring undergoes substitution at positions activated by the electron-withdrawing sulfonyl group. For example:
- Chlorination : Reacts with POCl₃ to form 4-chloropyrimidine derivatives, enabling further cross-coupling .
- Amination : Couples with aryl amines under Buchwald-Hartwig conditions to introduce diverse substituents .
Table 1: Substitution Reactions of the Pyrimidine Core
| Reaction Type | Conditions | Product Yield | Reference |
|---|---|---|---|
| Chlorination | POCl₃, DMF, 80°C, 6h | 85% | |
| Amination | Pd(OAc)₂, Xantphos, K₂CO₃, 100°C | 78% |
Functionalization of the Primary Amine
The 4-amine group participates in:
- Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides .
- Reductive Alkylation : Couples with aldehydes/ketones via NaBH₃CN to yield secondary amines 7.
Key Example :
text5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine + Ac₂O → N-acetyl derivative (95% yield, RT, 2h)[20].
Reactivity of the Tert-Butylsulfonyl Group
The sulfonyl group acts as a directing/leaving group:
- Hydrolysis : Under acidic conditions (H₂SO₄, H₂O), converts to sulfonic acid .
- Reductive Cleavage : NaBH₄/NiCl₂ removes the sulfonyl group, yielding desulfonated pyrimidine .
Table 2: Sulfonyl Group Transformations
| Reaction | Reagents | Outcome | Reference |
|---|---|---|---|
| Hydrolysis | H₂SO₄, H₂O, 100°C | Sulfonic acid derivative | |
| Reductive Removal | NaBH₄, NiCl₂, THF, 0°C | Pyrimidine without sulfonyl |
Transition Metal-Catalyzed Coupling
The morpholine ring and pyrimidine core enable cross-coupling:
- Suzuki-Miyaura : Pd-catalyzed coupling with aryl boronic acids at C5 .
- Heck Reaction : Alkenes insert at C4 with Pd(OAc)₂ .
Example :
textThis compound + PhB(OH)₂ → 5-phenyl derivative (82% yield, Pd(PPh₃)₄, K₂CO₃)[15].
Reductive Amination and Alkylation
The morpholine tertiary amine undergoes:
- N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form quaternary ammonium salts .
- Oxidation : H₂O₂ converts morpholine to morpholine N-oxide .
Table 3: Morpholine Ring Modifications
| Reaction | Reagents | Product | Reference |
|---|---|---|---|
| N-Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium | |
| Oxidation | H₂O₂, CH₃COOH, 60°C | Morpholine N-oxide |
Biological Activity and Derivatives
The compound inhibits kinases and proteases via H-bonding with the sulfonyl and amine groups . Derivatives like 5-amino-N-tert-butyl-2-methylsulfanyl analogs show anti-inflammatory activity (IC₅₀ = 0.8 μM against TNF-α) .
Scientific Research Applications
Medicinal Chemistry
5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine has shown potential as a lead compound in drug development due to its ability to inhibit specific biological targets. Notably:
- Kinase Inhibition : Studies have indicated that this compound can act as an inhibitor for various kinases, which are crucial in cancer progression and other diseases. Its selectivity and potency make it a candidate for further development as an anticancer agent.
- Antiviral Activity : Research has suggested that derivatives of this compound exhibit antiviral properties, potentially targeting viral replication mechanisms.
Biological Studies
The compound's interaction with biological systems has been the focus of numerous studies:
- Cell Signaling Pathways : Investigations into how this compound affects cell signaling have revealed insights into its mechanism of action, particularly in modulating pathways related to cell growth and apoptosis.
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of this compound, providing data on its efficacy and safety profile.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound. The researchers demonstrated that the compound inhibited tumor growth in xenograft models by targeting specific kinase pathways involved in cell proliferation.
Case Study 2: Antiviral Properties
In another investigation reported in Antiviral Research, derivatives of this compound were tested against influenza viruses. The results indicated significant reductions in viral titers, suggesting potential for development as an antiviral therapeutic agent.
Mechanism of Action
Alobresib exerts its effects by binding to BET bromodomain proteins (BRD2, BRD3, BRD4, and BRDT) and preventing their interaction with acetylated histones and transcription factors. This inhibition disrupts the transcriptional regulation of genes involved in cell cycle progression, apoptosis, and differentiation. The primary molecular target of Alobresib is the c-Myc oncogene, which is overexpressed in many cancers. By inhibiting BET proteins, Alobresib reduces c-Myc expression and subsequently impairs cancer cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features
The tert-butylsulfonyl-pyrimidine scaffold is versatile, with variations at the 2-position substituent and sulfonyl group significantly altering properties. Below is a comparative analysis:
Table 1: Structural and Physical Properties of Analogs
Impact of Substituents
Position 2 Modifications :
- Morpholine : Enhances water solubility due to its polar oxygen atom and cyclic amine structure. This makes the compound more suitable for biological assays compared to hydrophobic analogs like the methyl-substituted variant .
- 2-Pyridyl : Introduces aromaticity and π-stacking capability, which may improve binding affinity in enzyme active sites .
Sulfonyl Group Variations :
- tert-Butyl vs. Isopropyl : The tert-butyl group offers greater steric bulk, improving target selectivity by restricting access to certain enzyme pockets. Isopropyl analogs may exhibit faster metabolic clearance due to reduced size .
Q & A
Q. What are the recommended synthetic routes for 5-(Tert-butylsulfonyl)-2-morpholinopyrimidin-4-amine?
- Methodological Answer : The synthesis of pyrimidine derivatives often involves nucleophilic substitution and fluorination techniques. For example, in structurally similar compounds like 3,5-difluoro-4-methylpyridin-2-amine, nucleophilic substitution of pentafluoropyridine with sodium azide is a common starting point, followed by methyl and amine group introduction . For this compound, a plausible route could involve:
Sulfonylation : Reacting a pyrimidine precursor with tert-butylsulfonyl chloride under basic conditions.
Morpholine Incorporation : Using Buchwald-Hartwig amination or SNAr (nucleophilic aromatic substitution) to introduce the morpholine moiety.
- Key Considerations : Optimize reaction temperature (e.g., 80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd for cross-coupling) to enhance yield .
Q. How should researchers handle and store this compound to ensure safety?
- Methodological Answer :
- Storage : Store in a cool (<25°C), dry environment in airtight containers to prevent hydrolysis of the sulfonyl group. Use amber glass to avoid photodegradation.
- Waste Management : Segregate chemical waste by hazard class (e.g., sulfonates, amines) and collaborate with certified waste treatment facilities for disposal .
- Safety Protocols : Follow GHS guidelines (e.g., wear nitrile gloves, use fume hoods) and reference Safety Data Sheets (SDS) for toxicity data (e.g., acute oral toxicity, LD50) .
Q. What analytical techniques are critical for characterizing pyrimidine derivatives like this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR : Use - and -NMR to verify tert-butylsulfonyl (-SOC(CH)) and morpholine ring protons (δ 3.5–3.7 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) with <2 ppm mass error.
- Purity Assessment :
- HPLC : Employ a C18 column with acetonitrile/water gradient (e.g., 70:30 to 95:5) and UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized for scaling pyrimidine sulfonamide synthesis?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent, catalyst loading, temperature). For example, a 2 factorial design can identify interactions between solvent polarity (DMF vs. THF), Pd catalyst (0.5–2 mol%), and reaction time (12–24 hrs).
- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor sulfonylation progress and intermediate stability .
Q. What computational strategies aid in predicting the reactivity of this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model sulfonamide bond formation and transition states.
- Reaction Path Search : Apply the Artificial Force Induced Reaction (AFIR) method to explore feasible pathways for morpholine ring attachment .
- Machine Learning : Train models on existing pyrimidine reaction datasets to predict optimal solvents or catalysts (e.g., random forest classifiers) .
Q. How can crystallographic data resolve contradictions in polymorphic forms of pyrimidine derivatives?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Analyze dihedral angles between pyrimidine and substituent planes (e.g., tert-butylsulfonyl vs. morpholine groups) to identify conformational differences. For example, in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]pyrimidine, dihedral angles of 12.8° and 86.1° distinguish polymorphs .
- Hydrogen Bonding Analysis : Use Mercury software to map weak interactions (e.g., C–H⋯O, C–H⋯π) that stabilize crystal packing. Compare with similar compounds like N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]pyrimidine, where N–H⋯N bonds dominate .
Q. What methodologies address discrepancies in biological activity data for pyrimidine-based compounds?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., tert-butylsulfonyl vs. methylsulfonyl) and test against target proteins (e.g., kinases) using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with bioassays. For example, sulfonamide hydrolysis could generate inactive tert-butanol derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
